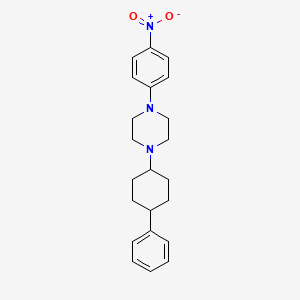
1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine typically involves the reaction of 4-nitroaniline with 4-phenylcyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitroaniline+4-phenylcyclohexylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) and a Lewis acid catalyst for halogenation.
Major Products:
Reduction: 1-(4-aminophenyl)-4-(4-phenylcyclohexyl)piperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter activity and modulating physiological responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different pharmacological properties.
4-(4-phenylcyclohexyl)piperazine: Lacks the nitrophenyl group, affecting its chemical reactivity and biological activity.
Uniqueness: 1-(4-Nitrophenyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the nitrophenyl and phenylcyclohexyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-25(27)22-12-10-21(11-13-22)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,10-13,19-20H,6-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZOEBXPAATOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl 2-(2,6-dimethyl-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]anilino)propanoate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![N-methyl-N-[(2-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
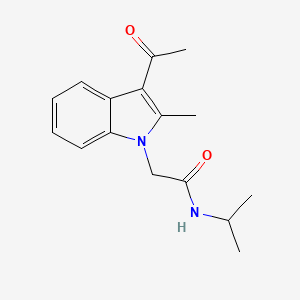
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide](/img/structure/B5063258.png)
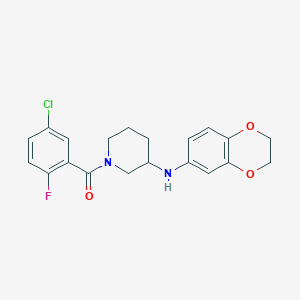
![3-methoxy-N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5063271.png)
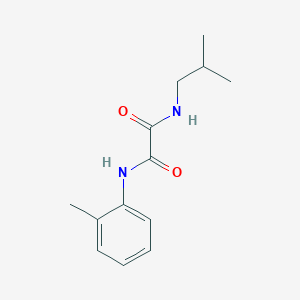
![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
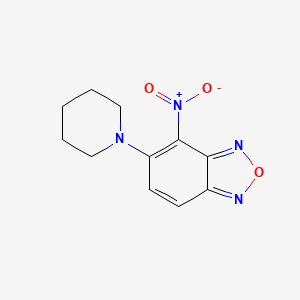
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5063303.png)
![5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5063304.png)
